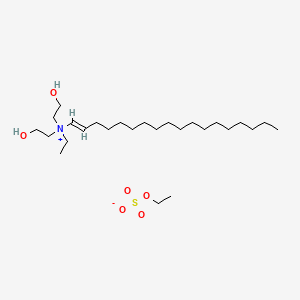
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C26H55NO6S and a molecular weight of 509.783 g/mol . This compound is known for its surfactant properties and is commonly used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Octadecenylamine, ethylene oxide, and ethyl sulfate.
Reaction: Octadecenylamine reacts with ethylene oxide to form Ethylbis(2-hydroxyethyl)octadecenylamine.
Quaternization: The resulting amine is then quaternized with ethyl sulfate to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous or batch processing, depending on the scale of production.
化学反应分析
Types of Reactions
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives.
科学研究应用
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用机制
The mechanism of action of Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis and solubilization of membrane proteins. This interaction is facilitated by the compound’s hydrophobic tail and hydrophilic head, which enable it to integrate into lipid membranes and alter their structure.
相似化合物的比较
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Similar surfactant properties but different alkyl chain length and counterion.
Benzalkonium chloride: Commonly used as a disinfectant and preservative, with a different alkyl chain structure.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain and different applications.
The uniqueness of this compound lies in its specific alkyl chain length and functional groups, which confer distinct surfactant properties and applications.
生物活性
Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate (CAS No. 97692-50-7) is a quaternary ammonium compound notable for its surfactant properties and potential applications in various industries, including pharmaceuticals and cosmetics. This compound exhibits significant biological activity, particularly as an antimicrobial agent, which is essential for its utility in disinfectants and topical formulations.
Chemical Structure and Properties
- Molecular Formula : C26H55NO6S
- Molecular Weight : Approximately 509.8 g/mol
- Chemical Structure : The compound features a long hydrophobic octadecenyl chain, two hydroxyethyl groups, and an ethyl sulfate moiety, contributing to its cationic surfactant characteristics.
This compound primarily acts by disrupting microbial membranes. The cationic nature of the compound allows it to interact with negatively charged components of microbial cell membranes, leading to cell lysis and death. This mechanism is typical of many cationic surfactants, which are known for their ability to penetrate lipid bilayers effectively .
Antimicrobial Properties
Research indicates that this compound demonstrates broad-spectrum antimicrobial activity against various bacterial strains. The effectiveness of this compound can be attributed to its ability to disrupt the integrity of microbial membranes, which is crucial for its application in disinfectants .
Table 1: Antimicrobial Efficacy Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 0.75 mg/mL |
| Bacillus subtilis | 0.25 mg/mL |
Applications in Industry
Given its antimicrobial properties, this compound is employed in various applications:
- Pharmaceuticals : Used as an antiseptic and disinfectant.
- Cosmetics : Functions as a conditioning agent in hair and skin products due to its emulsifying properties.
- Agriculture : Potential use as a biocide in agricultural formulations.
Case Studies
- Topical Formulations : A study evaluated the efficacy of this compound in enhancing the penetration of active ingredients in topical formulations. Results indicated improved absorption rates compared to formulations lacking this surfactant, highlighting its role as a penetration enhancer.
- Disinfectant Solutions : Another case study focused on the use of this compound in hospital disinfectants. The study demonstrated that formulations containing this compound achieved a significant reduction in microbial load on surfaces compared to conventional disinfectants .
属性
CAS 编号 |
97692-50-7 |
|---|---|
分子式 |
C26H55NO6S |
分子量 |
509.8 g/mol |
IUPAC 名称 |
ethyl-bis(2-hydroxyethyl)-[(E)-octadec-1-enyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C24H50NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h19-20,26-27H,3-18,21-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b20-19+; |
InChI 键 |
IIUGOWZJKNQDAX-RZLHGTIFSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCC/C=C/[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
规范 SMILES |
CCCCCCCCCCCCCCCCC=C[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















